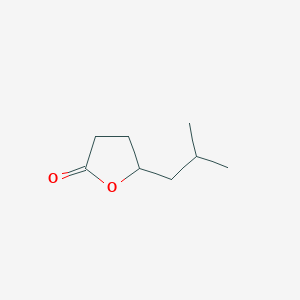
2(3H)-Furanone, dihydro-5-(2-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Furanone, dihydro-5-(2-methylpropyl)- is a naturally occurring compound that has been found in various plants, fruits, and vegetables. This compound is known for its unique chemical structure and has been the focus of many scientific studies due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2(3H)-Furanone, dihydro-5-(2-methylpropyl)- is not fully understood. However, it has been suggested that this compound may exert its effects through the modulation of various signaling pathways in the body. For example, studies have shown that 2(3H)-Furanone, dihydro-5-(2-methylpropyl)- can inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical And Physiological Effects
Studies have shown that 2(3H)-Furanone, dihydro-5-(2-methylpropyl)- can have various biochemical and physiological effects. For example, this compound has been found to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, 2(3H)-Furanone, dihydro-5-(2-methylpropyl)- has been found to inhibit the growth of cancer cells and reduce inflammation in the body.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2(3H)-Furanone, dihydro-5-(2-methylpropyl)- in lab experiments is its natural origin. This compound can be extracted from various plants, fruits, and vegetables, making it a readily available and cost-effective research tool. However, one limitation of using 2(3H)-Furanone, dihydro-5-(2-methylpropyl)- is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for the study of 2(3H)-Furanone, dihydro-5-(2-methylpropyl)-. One area of interest is the development of novel drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of 2(3H)-Furanone, dihydro-5-(2-methylpropyl)- and its potential applications in various fields, including the food and medical industries. Finally, studies are needed to determine the safety and toxicity of this compound in humans.
Synthesis Methods
The synthesis of 2(3H)-Furanone, dihydro-5-(2-methylpropyl)- can be achieved through various methods. One of the most common methods is the reaction of 2,5-hexanedione with isobutene in the presence of a strong base. This method yields a high purity product and is relatively simple to perform.
Scientific Research Applications
2(3H)-Furanone, dihydro-5-(2-methylpropyl)- has been studied extensively for its potential applications in various fields. In the food industry, this compound has been found to have antimicrobial properties and can be used as a natural preservative. In the medical field, 2(3H)-Furanone, dihydro-5-(2-methylpropyl)- has been found to have anti-inflammatory and anti-cancer properties. Additionally, this compound has been studied for its potential use in the development of novel drugs.
properties
CAS RN |
18432-37-6 |
|---|---|
Product Name |
2(3H)-Furanone, dihydro-5-(2-methylpropyl)- |
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
5-(2-methylpropyl)oxolan-2-one |
InChI |
InChI=1S/C8H14O2/c1-6(2)5-7-3-4-8(9)10-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
CFNNUWKVCNMSFJ-UHFFFAOYSA-N |
SMILES |
CC(C)CC1CCC(=O)O1 |
Canonical SMILES |
CC(C)CC1CCC(=O)O1 |
Other CAS RN |
18432-37-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



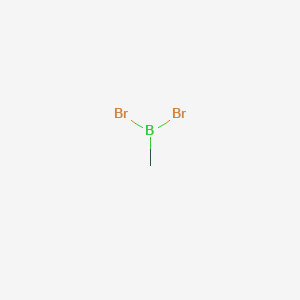
![Chloro-[chloro(diethyl)silyl]oxy-diethylsilane](/img/structure/B98071.png)
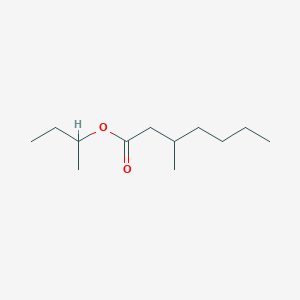
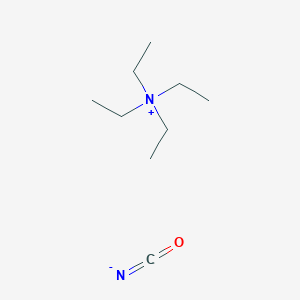
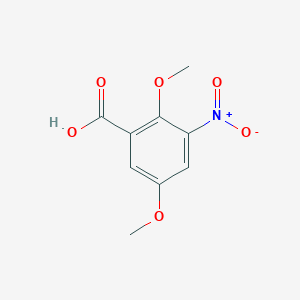
![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B98079.png)
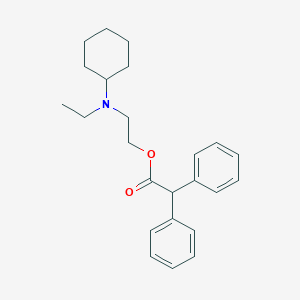
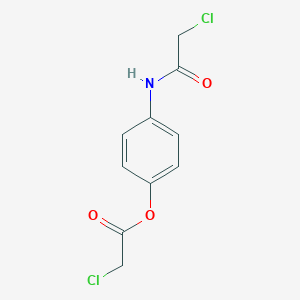
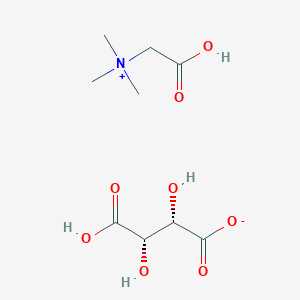
![Silane, [(3,7-dimethyl-6-octenyl)oxy]trimethyl-](/img/structure/B98092.png)

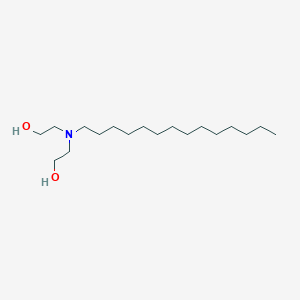
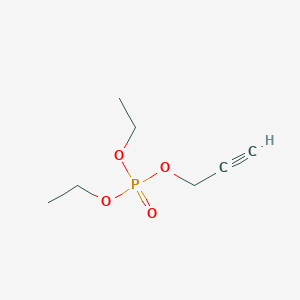
![2-[(4-Methoxyphenyl)carbonyl]furan](/img/structure/B98097.png)